molecular formula C8H4BrClO2S3 B2370435 5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride CAS No. 2243509-39-7

5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride

Cat. No.: B2370435
CAS No.: 2243509-39-7
M. Wt: 343.65
InChI Key: GKDWRVQHIMEGLE-UHFFFAOYSA-N
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Description

5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride is an organic compound with the molecular formula C8H4BrClO2S3 and a molecular weight of 343.65 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride typically involves the bromination of thiophene derivatives followed by sulfonylation. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, sulfonamides, and sulfonates .

Scientific Research Applications

5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: This compound is utilized in the development of bioactive molecules and as a probe in biochemical assays.

    Industry: It is employed in the production of advanced materials, including conductive polymers and electronic devices.

Mechanism of Action

The mechanism of action of 5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride involves its interaction with various molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows it to modify the function of target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromothiophene-2-sulfonyl chloride
  • 2,5-Bis(5-bromothiophen-2-yl)thiophene
  • 5-Bromo-2-thienylboronic acid

Uniqueness

5-(5-Bromothiophen-2-yl)thiophene-2-sulfonyl chloride is unique due to its dual functional groups (bromine and sulfonyl chloride) on the thiophene ring, which provide a versatile platform for further chemical modifications. This dual functionality makes it particularly valuable in the synthesis of complex molecules and materials.

Properties

IUPAC Name

5-(5-bromothiophen-2-yl)thiophene-2-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClO2S3/c9-7-3-1-5(13-7)6-2-4-8(14-6)15(10,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDWRVQHIMEGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)Cl)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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